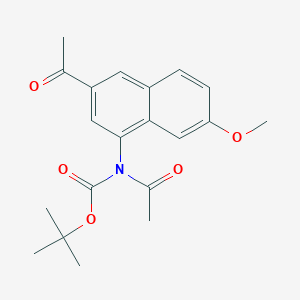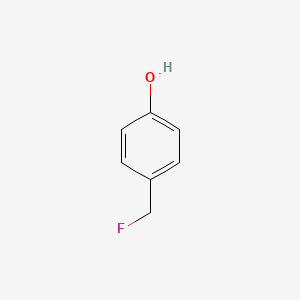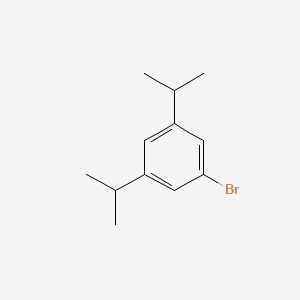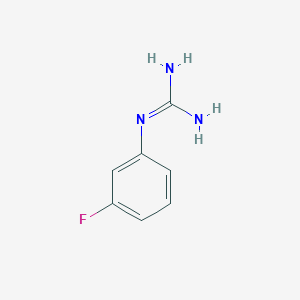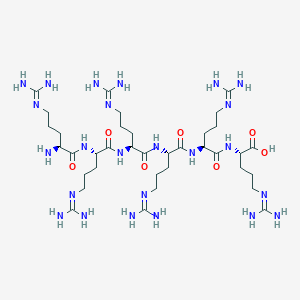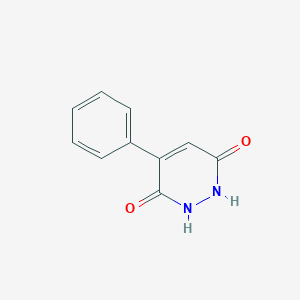
4-Phenylpyridazine-3,6-diol
カタログ番号 B1339670
CAS番号:
41373-90-4
分子量: 188.18 g/mol
InChIキー: IGWZSEPVMPMNPA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
概要
説明
4-Phenylpyridazine-3,6-diol is a chemical compound with the molecular formula C10H8N2O2 . It’s a derivative of pyridazine, which is a heterocyclic compound containing two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of 4-Phenylpyridazine-3,6-diol can be achieved through various methods. One method involves the use of hydrazine sulfate and 3-Phenyl-furan-2,5-dione suspended in water. The reaction mixture is heated to reflux for several hours, resulting in the formation of the desired compound .Molecular Structure Analysis
The molecular structure of 4-Phenylpyridazine-3,6-diol consists of a pyridazine ring with a phenyl group attached at the 4-position and hydroxyl groups at the 3 and 6 positions . Pyridazine is a heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring .科学的研究の応用
Antitubercular and Antileishmanial Drug Development
- Drug Repurposing: Derivatives of 4-Phenylpyridazine, such as 6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole derivatives, have been repurposed from antitubercular agents to potential first-in-class drug candidates for visceral leishmaniasis. These modifications include alterations to the aryloxy side chain, aiming to improve solubility and safety without compromising activity against visceral leishmaniasis (Thompson et al., 2016).
Acetylcholinesterase Inhibitors
- Neurodegenerative Disease Research: A series of pyridazine analogues, including 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine derivatives, have been explored as acetylcholinesterase (AChE) inhibitors. This research aims to develop treatments for neurodegenerative diseases like Alzheimer's (Contreras et al., 2001).
Organic Light-Emitting Diodes (OLEDs)
- Electron Transport Material Development: Compounds like 4,4'-(4-Phenylpyridine-2,6-diyl)dibenzonitrile (PyDCN) have been used in the development of thermally activated delayed fluorescence (TADF) materials, which are essential for improving the efficiency of OLEDs (Li et al., 2021).
Synthesis of Anti-inflammatory and Analgesic Agents
- Development of Safer Pain Relievers: Research on the synthesis of 2-substituted-4-aryl-6-phenylpyridazin-3(2H)-ones indicates their potential as anti-inflammatory and analgesic agents with cardioprotective effects and minimal ulcerogenic side effects. This research is crucial for developing safer alternatives to traditional pain relievers (Sharma & Bansal, 2016).
Nonlinear Optical Properties
- Advancement in Optical Technologies: The torsional potential and nonlinear optical properties of phenyldiazines and phenyltetrazines, including 3-,4-phenylpyridazine, have been studied, contributing to the advancement in optical technologies (Alyar et al., 2011).
Synthesis of Biologically Active Compounds
- Drug Development: Synthesis of various phenylpyridazine derivatives, including 3-(arylmethyl)-6-methyl-4-phenylpyridin-2(1H)-ones, has shown promise in producing compounds with antiradical activity, potentially useful in developing new drugs (Kulakov et al., 2018).
将来の方向性
特性
IUPAC Name |
4-phenyl-1,2-dihydropyridazine-3,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-9-6-8(10(14)12-11-9)7-4-2-1-3-5-7/h1-6H,(H,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWZSEPVMPMNPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylpyridazine-3,6-diol | |
Synthesis routes and methods I
Procedure details


4.0 g (23 mmole) of 3-phenylfuran-2,5-dione was added to a 100 ml single-necked round bottom flask followed by 2.9 g (27.6 mmole) of hydrazine monohydrate and then 20 ml of reagent grade ethanol (95%). The flask was fitted with a reflux condenser and the reaction mixture was heated to reflux in an oil bath at 110 degree (temperature of oil bath) and stirred for 2 h. The flask was then removed from the oil bath and the reaction mixture cooled to ambient temperature. The stir bar was removed and the solvent was evaporated in vacuo in a water bath at 45 degree. The residue was then treated with 50 ml of Milli-Q water and stirred for 10 minutes to give a suspension. The precipitate was collected by filtering, washed with 100 ml of Milli-Q water, and dried over a medium frit sintered glass funnel in vacuo to give 3.9 g of white solid. Yield, 91%, confirmed by ESI-MS. ESI-MS: m/z 189.2 (M+H).


[Compound]
Name
reagent
Quantity
20 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II
Procedure details


46 g (264.1 mmol) 3-Phenyl-furan-2,5-dione were suspended in 1.56 L water. After addition of 34.4 g (264.1 mmol) hydrazine sulfate the reaction mixture was heated to reflux (bath temperature: 115° C.) and kept there for five hours. During the night the reaction mixture was kept at a bath temperature of 98° C. After cooling the precipitate was sucked off, washed with water (100 mL) and dried at 40° C. yielding 47.6 g (95.8%) of the title compound.



Name
Yield
95.8%
Synthesis routes and methods III
Procedure details


Phenylmaleic anhydride (30 g, 0.17 mol), sodium acetate trihydrate (28 g, 0.21 mol) and hydrazine monohydrate (10 ml, 0.21 mol) were heated together at reflux in 40% acetic acid (600 ml) for 18 h. The mixture was cooled at 7° C. for 2 h, then filtered. The solid was washed with diethyl ether and dried in vacuo to give 11 g (34%) of the title compound: 1H NMR (250 MHz, DMSO-d6) δ 7.16 (1H, br s), 7.44 (5H, m), 7.80 (2H, br s); MS (ES+) m/e 189 [MH+].



試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


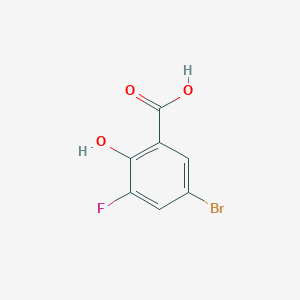
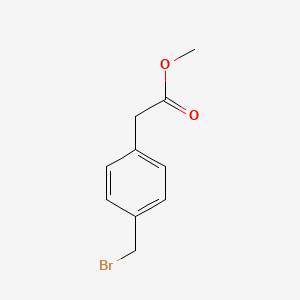
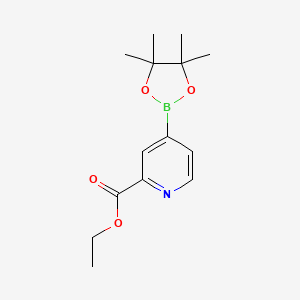
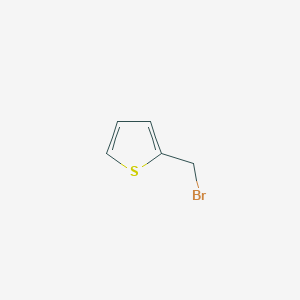
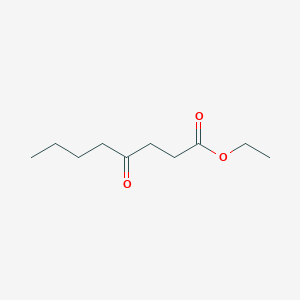
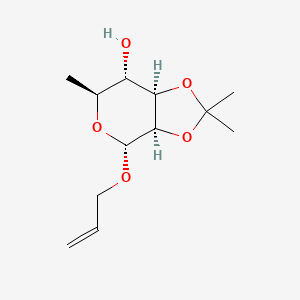
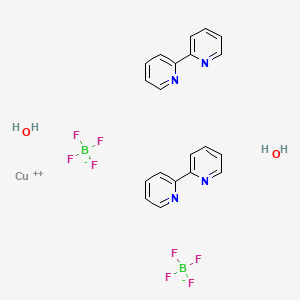
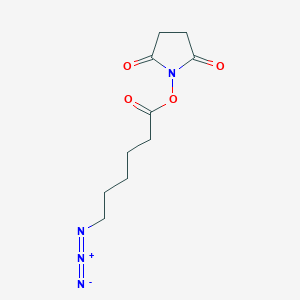
![Tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1339609.png)
